molecular formula C27H32N2OS B14919274 2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide

2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide

Cat. No.: B14919274
M. Wt: 432.6 g/mol
InChI Key: AQRWNBILUSNHMJ-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the indene ring system through cyclization reactions.
  • Introduction of the amino group via amination reactions.
  • Coupling with the isopropylphenyl group using cross-coupling reactions.
  • Formation of the cyclohexene ring through cyclization.
  • Introduction of the carbothioamide group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-METHYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE
  • 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ETHYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE lies in its specific structural features, such as the presence of the isopropylphenyl group and the carbothioamide moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C27H32N2OS

Molecular Weight

432.6 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-(4-propan-2-ylphenyl)cyclohexene-1-carbothioamide

InChI

InChI=1S/C27H32N2OS/c1-17(2)18-9-11-21(12-10-18)29-26(31)25-23(15-27(3,4)16-24(25)30)28-22-13-19-7-5-6-8-20(19)14-22/h5-12,17,22,28H,13-16H2,1-4H3,(H,29,31)

InChI Key

AQRWNBILUSNHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NC3CC4=CC=CC=C4C3

Origin of Product

United States

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